REACTION_SMILES
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[C:44]([CH3:45])([CH3:46])([CH3:47])[Si:48]([CH3:49])([CH3:50])[Cl:51].[CH3:35][N:36]([c:37]1[cH:38][cH:39][cH:40][cH:41][n:42]1)[CH3:43].[OH:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[c:9]([C:18](=[O:19])[c:20]3[cH:21][cH:22][c:23]([O:26][CH2:27][CH2:28][N:29]4[CH2:30][CH2:31][CH2:32][CH2:33][CH2:34]4)[cH:24][cH:25]3)[c:10]3[c:11]([s:12]2)[cH:13][c:14]([OH:17])[cH:15][cH:16]3)[cH:6][cH:7]1>>[O:1]([c:2]1[cH:3][cH:4][c:5](-[c:8]2[c:9]([C:18](=[O:19])[c:20]3[cH:21][cH:22][c:23]([O:26][CH2:27][CH2:28][N:29]4[CH2:30][CH2:31][CH2:32][CH2:33][CH2:34]4)[cH:24][cH:25]3)[c:10]3[c:11]([s:12]2)[cH:13][c:14]([OH:17])[cH:15][cH:16]3)[cH:6][cH:7]1)[Si:48]([C:44]([CH3:45])([CH3:46])[CH3:47])([CH3:49])[CH3:50]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[Si](C)(C)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccccn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(c1ccc(OCCN2CCCCC2)cc1)c1c(-c2ccc(O)cc2)sc2cc(O)ccc12
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Name
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Type
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product
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Smiles
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CC(C)(C)[Si](C)(C)Oc1ccc(-c2sc3cc(O)ccc3c2C(=O)c2ccc(OCCN3CCCCC3)cc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |